2-Ethylphenylhydrazine hydrochloride

概述

描述

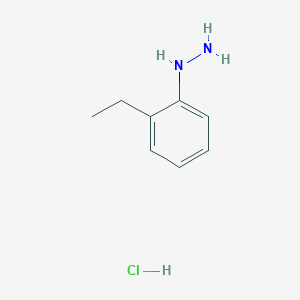

2-Ethylphenylhydrazine hydrochloride (CAS: 19398-06-2 or 58711-02-7) is a hydrazine derivative with the molecular formula C₈H₁₂N₂·HCl and a molecular weight of 172.66 g/mol. It is characterized by an ethyl group substituted at the ortho position of the phenyl ring, attached to a hydrazine moiety (Figure 1). The compound is water-soluble and has a melting point of 178°C (dec.) .

准备方法

Diazotization-Reduction Framework

The synthesis of 2-ethylphenylhydrazine hydrochloride universally begins with diazotization of 2-ethylaniline, followed by reduction of the resultant diazonium salt.

Diazotization Mechanism

Diazotization involves treating 2-ethylaniline with sodium nitrite (NaNO₂) under acidic conditions (HCl) to form a diazonium chloride intermediate. This exothermic reaction is typically conducted at 0–5°C in batch systems to prevent decomposition . In continuous flow reactors, temperatures up to 80°C are feasible due to enhanced heat transfer . The reaction proceeds as:

Reduction Pathways

The diazonium salt is reduced using sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), avoiding tin-based reductants for environmental and safety reasons . The mechanism involves nucleophilic substitution to form diazenesulfonate, which undergoes hydrolysis to yield the hydrazine hydrochloride .

Batch Synthesis Protocols

Batch methods remain prevalent in small-scale production but face challenges in heat management and byproduct formation.

Traditional Batch Process

A representative batch method involves:

-

Dissolving 2-ethylaniline in aqueous HCl (3 equivalents) at 0°C.

-

Gradual addition of NaNO₂ to form diazonium salt.

-

Reduction with Na₂SO₃ at controlled temperatures (0–25°C).

-

Acidic hydrolysis with concentrated HCl and recrystallization .

This method achieves 87–92% yield but requires 3–5 hours for completion, with purity dependent on recrystallization .

Table 1: Batch Process Parameters

Continuous Flow Synthesis

Continuous flow systems address batch limitations through precise temperature control and reduced residence times.

Reactor Design

A patented continuous flow device (CN104744295A) employs two tubular reactors :

-

Reactor 1 : Diazotization at 15–80°C with a 1–60 s residence time.

-

Reactor 2 : Reduction with Na₂SO₃ at 15–80°C (0.5–5 min residence).

-

Final hydrolysis in a stirred tank reactor (70–95°C for 1.5–3 h) .

Temperature-Programmed Reduction

A breakthrough involves temperature gradients in tandem loop reactors :

-

Diazotization at 25°C (15 s residence).

-

Reduction initiated at 25°C and ramped to 80°C over 30.5 min.

This approach suppresses byproducts like 2-ethylphenol, enhancing yield to 94% .

Table 2: Continuous Flow vs. Batch Performance

| Metric | Batch | Continuous Flow | Source |

|---|---|---|---|

| Yield | 87% | 94% | |

| Reaction Time | 3–5 h | 31 min | |

| Purity (Without Recrystallization) | <98% | 99% |

Purification Innovations

In-Situ Extraction

Toluene is introduced during hydrolysis to extract impurities (e.g., unreacted intermediates), enabling direct precipitation of 99% pure product upon cooling . This eliminates column chromatography, reducing solvent waste.

Acidic Hydrolysis Optimization

Concentrated HCl (6 M) ensures complete hydrolysis of sulfonic acid intermediates, with stoichiometric ratios critical to minimize residual sulfites .

Industrial Scalability

Continuous flow systems excel in scalability:

-

Throughput : Parallel reactors or larger tube diameters increase output without compromising yield .

-

Safety : Avoids accumulation of explosive diazonium salts through real-time reaction quenching .

-

Cost : Reduced reagent excess (NaNO₂: 1.03 eq vs. 1.2 eq in batch) .

Challenges and Limitations

化学反应分析

Types of Reactions: 2-Ethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azobenzenes.

Reduction: It can be reduced to form hydrazones.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Azobenzenes

Reduction: Hydrazones

Substitution: Various substituted phenylhydrazines

科学研究应用

Synthesis of Pharmaceuticals

One of the prominent applications of 2-ethylphenylhydrazine hydrochloride is in the synthesis of R-ETODOLAC, a chiral NSAID used for pain relief and inflammation treatment. The synthesis involves several steps:

- Diazotization Reaction : The compound is synthesized starting from o-ethyl aniline, which undergoes diazotization to form diazonium salts. This process requires precise temperature control to prevent decomposition .

- Reduction and Hydrolysis : Following diazotization, a reductive agent is introduced, and the mixture is hydrolyzed with hydrochloric acid to yield this compound .

This compound serves as a crucial intermediate in producing active pharmaceutical ingredients (APIs) for various therapeutic applications.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anti-inflammatory Properties : As an intermediate for NSAIDs, it exhibits anti-inflammatory effects that are beneficial in treating conditions like arthritis .

- Potential Anticancer Activity : Some studies suggest that hydrazine derivatives may possess anticancer properties, although more research is needed to establish their efficacy .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-ethylphenylhydrazine hydrochloride involves its ability to form hydrazones with carbonyl compounds. This interaction can interfere with various biochemical processes, including enzyme activity and protein function. The compound’s hydrazine moiety is crucial for its reactivity and biological activity.

相似化合物的比较

Comparison with Structurally Similar Hydrazine Derivatives

Structural and Physicochemical Properties

Key Observations :

- Phenoxy- or carboxyl-substituted derivatives (e.g., [2-(2-methylphenoxy)ethyl]hydrazine HCl) exhibit higher molecular weights and distinct polarities.

Key Findings :

- 2-Ethylphenylhydrazine HCl achieves higher yields in indole synthesis due to optimized flow rates and reduced side reactions (e.g., aldehyde excess degradation).

- Microwave heating enhances reaction efficiency for both compounds, but phenylhydrazine HCl requires longer residence times.

Industrial and Research Implications

- Scalability : Continuous-flow synthesis of 2-ethylphenylhydrazine HCl reduces residence time to <31 minutes and simplifies purification, outperforming batch methods for phenylhydrazine derivatives.

- Cost-Efficiency : Higher yields (94% vs. 75–90%) make 2-ethylphenylhydrazine HCl preferable for large-scale indole intermediate production.

- Functional Diversity: Phenoxy- or carboxyl-substituted hydrazines (e.g., 2-hydrazinobenzoic acid HCl) are niche reagents for specialized pharmaceutical synthesis.

生物活性

2-Ethylphenylhydrazine hydrochloride (CAS No: 19398-06-2) is a hydrazine derivative that serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly the anti-inflammatory drug etodolac. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₈H₁₃ClN₂

- Molecular Weight : 172.66 g/mol

- Synonyms : 2-Ethylphenyl hydrazine hydrochloride, O-Ethylphenylhydrazine Monohydrochloride

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethyl aniline with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reduced to yield the hydrazine derivative. This method has been noted for its high yield and operational simplicity, achieving over 92% yield without purification steps .

Biological Activity

This compound exhibits notable biological activities primarily through its role as a precursor in the synthesis of tryptophol derivatives. Tryptophol and its derivatives are known for their sedative properties and potential therapeutic effects in various conditions:

- Tryptophol Derivatives : Some derivatives of tryptophol have demonstrated biological activity, including sedative effects and potential applications in treating sleep disorders .

- Anti-inflammatory Properties : As a precursor to etodolac, this compound contributes to anti-inflammatory effects through inhibition of prostaglandin synthesis, which is crucial in managing conditions like rheumatoid arthritis and osteoarthritis .

Case Studies and Research Findings

Several studies have investigated the biological implications and applications of this compound:

- Study on Tryptophol Derivatives : Research indicates that certain tryptophol derivatives exhibit significant biological activity, including sleep induction in animal models. These findings suggest that compounds derived from this compound could be explored further for their sedative properties .

- Flow Chemistry Applications : Recent advancements in flow chemistry have optimized the synthesis of heterocycles from this compound. This method allows for improved yields and efficiency in producing biologically active compounds, highlighting its relevance in pharmaceutical chemistry .

Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthesis methods for 2-ethylphenylhydrazine hydrochloride, and how do they compare in efficiency?

- Answer : The compound is classically synthesized via diazotization of 2-ethylaniline followed by reduction and acid precipitation . A modern continuous-flow method improves efficiency by reducing reaction time to <31 minutes and achieving 94% yield. This method uses in situ diazonium salt generation and temperature-programmed reduction with sodium sulfite in a tandem loop reactor .

- Comparison Table :

| Method | Yield | Time | Key Advantages | Reference |

|---|---|---|---|---|

| Batch (traditional) | ~70-80% | Hours | Simplicity, low equipment requirements | |

| Continuous-flow | 94% | 31 minutes | Faster, higher purity, scalable |

Q. What safety protocols are critical when handling this compound?

- Answer : Key precautions include:

- Storage : Keep in airtight containers away from moisture and ignition sources .

- Spill Management : Evacuate untrained personnel, use protective gear, and neutralize spills with inert materials (e.g., sand) .

- Fire Hazards : Use CO₂ or dry chemical extinguishers; avoid water jets to prevent container explosions .

- Personal Protection : Lab coats, nitrile gloves, and fume hoods are mandatory due to potential toxicity .

Q. How is this compound characterized for purity and structural confirmation?

- Answer :

- HPLC : Validated methods with reverse-phase C18 columns and UV detection ensure purity (>98%) for pharmacopeial standards .

- NMR/IR : ¹H-NMR (e.g., δ 1.29 ppm for ethyl group) and IR (N-H stretches at ~3400 cm⁻¹) confirm structure .

- Melting Point : Dec. >187°C (aligned with literature for hydrochloride salts) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Fischer indole synthesis using this compound?

- Answer :

- Temperature : Microwave-assisted flow systems (80-100°C) enhance indole formation rates .

- Solvent : Ethanol/water mixtures improve hydrazone intermediate solubility .

- Residence Time : <30 minutes in continuous-flow reactors minimizes side reactions .

Q. What strategies resolve discrepancies in hydrazone derivative melting points across studies?

- Answer : Common issues arise from:

- Hydrate Formation : Anhydrous recrystallization (e.g., methanol) avoids variability .

- Impurity Profiles : Use preparative HPLC to isolate derivatives, ensuring consistent melting points .

- Cross-Validation : Compare with authentic samples via TLC or spiking experiments .

Q. How does the hydrochloride salt form influence reactivity in nucleophilic substitutions?

- Answer : The hydrochloride:

- Stabilizes Hydrazine : Reduces oxidation during storage .

- Modifies Solubility : Enhances aqueous solubility for reactions in polar solvents (e.g., ethanol/water) .

- Acid Catalysis : In situ HCl release accelerates cyclization in indole synthesis .

Q. Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₃ClN₂ | |

| Molecular Weight | 172.66 g/mol | |

| CAS Number | 19398-06-2 (primary) | |

| Melting Point | >187°C (dec.) |

Table 2: Analytical Techniques for Quality Control

| Technique | Application | Reference |

|---|---|---|

| HPLC (C18, UV 254 nm) | Purity assessment (>98%) | |

| ¹H-NMR (CDCl₃) | Structural confirmation | |

| Titration (0.1 M HCl) | Quantification in solution |

属性

IUPAC Name |

(2-ethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-7-5-3-4-6-8(7)10-9;/h3-6,10H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHPTOKYVGZBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19398-06-2 | |

| Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58711-02-7, 19398-06-2 | |

| Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58711-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylphenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyl phenyl hydrazine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8574WNK2HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。